REACTION_CXSMILES
|
[SH2:1].[CH:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[CH:5]=[CH:4][CH:3]=1.[S:18]>O>[SH2:1].[CH:9]1[C:8]2[C:7](=[O:17])[C:6]3[C:15](=[CH:2][CH:3]=[CH:4][CH:5]=3)[C:14](=[O:16])[C:13]=2[CH:12]=[CH:11][CH:10]=1.[S:18].[CH:11]1[CH:12]=[C:13]2[C:14]([OH:16])=[C:15]3[C:6](=[C:7]([OH:17])[C:8]2=[CH:9][CH:10]=1)[CH:5]=[CH:4][CH:3]=[CH:2]3 |^3:17,36|
|
Name
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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O
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Name
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solvent
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Smiles
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O
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Name
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O
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Name
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Type
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Smiles
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O
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Name
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Type
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solvent
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O
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Name
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Type
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reactant
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Smiles
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Name
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reactant
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Smiles
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C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[S]
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Name
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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O
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Name
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Type
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solvent
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Smiles
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O
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Name
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved into the reaction solution
|
Type
|
ADDITION
|
Details
|
added to the reaction solution
|
Type
|
CUSTOM
|
Details
|
results in
|
Name
|
|
Type
|
product
|
Smiles
|
S
|
Name
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Type
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product
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Smiles
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C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
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Name
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Type
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product
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Smiles
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[S]
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Name
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Type
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product
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Smiles
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C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[SH2:1].[CH:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[CH:5]=[CH:4][CH:3]=1.[S:18]>O>[SH2:1].[CH:9]1[C:8]2[C:7](=[O:17])[C:6]3[C:15](=[CH:2][CH:3]=[CH:4][CH:5]=3)[C:14](=[O:16])[C:13]=2[CH:12]=[CH:11][CH:10]=1.[S:18].[CH:11]1[CH:12]=[C:13]2[C:14]([OH:16])=[C:15]3[C:6](=[C:7]([OH:17])[C:8]2=[CH:9][CH:10]=1)[CH:5]=[CH:4][CH:3]=[CH:2]3 |^3:17,36|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
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Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
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Quantity
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0 (± 1) mol
|
Type
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solvent
|
Smiles
|
O
|
Name
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Quantity
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0 (± 1) mol
|
Type
|
solvent
|
Smiles
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O
|
Name
|
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Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
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Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S
|
Name
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[S]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved into the reaction solution
|
Type
|
ADDITION
|
Details
|
added to the reaction solution
|
Type
|
CUSTOM
|
Details
|
results in
|
Name
|
|
Type
|
product
|
Smiles
|
S
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
[S]
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |